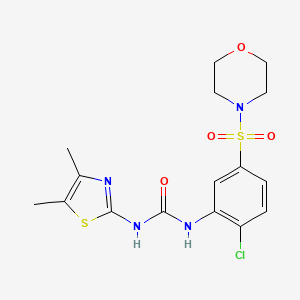
1-(2-Chloro-5-morpholin-4-ylsulfonylphenyl)-3-(4,5-dimethyl-1,3-thiazol-2-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloro-5-morpholin-4-ylsulfonylphenyl)-3-(4,5-dimethyl-1,3-thiazol-2-yl)urea is a useful research compound. Its molecular formula is C16H19ClN4O4S2 and its molecular weight is 430.92. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Chloro-5-morpholin-4-ylsulfonylphenyl)-3-(4,5-dimethyl-1,3-thiazol-2-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Chloro-5-morpholin-4-ylsulfonylphenyl)-3-(4,5-dimethyl-1,3-thiazol-2-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticholinesterase and Antioxidant Activities
Compounds structurally related to 1-(2-Chloro-5-morpholin-4-ylsulfonylphenyl)-3-(4,5-dimethyl-1,3-thiazol-2-yl)urea have been synthesized and evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases. These studies revealed potent inhibitory activities against both cholinesterases, highlighting their potential in managing conditions like Alzheimer's disease. Additionally, these compounds displayed significant antioxidant activities, suggesting a dual role in neuroprotection by mitigating oxidative stress alongside enzyme inhibition (Kurt et al., 2015).
Cytokinin-like Activity in Plant Morphogenesis
In the realm of agricultural and plant biology research, certain urea derivatives have been identified as potent cytokinins—plant hormones that regulate cell division and differentiation. This discovery is instrumental for in vitro plant morphogenesis studies, offering a synthetic alternative to naturally occurring cytokinins. These urea derivatives, such as forchlorofenuron (CPPU) and thidiazuron (TDZ), have been extensively used to control plant growth and development, presenting a valuable tool for agricultural biotechnology (Ricci & Bertoletti, 2009).
Antitumor and Antimicrobial Activities
Novel thiazolyl urea derivatives related to 1-(2-Chloro-5-morpholin-4-ylsulfonylphenyl)-3-(4,5-dimethyl-1,3-thiazol-2-yl)urea have been synthesized and assessed for their antitumor and antimicrobial properties. These studies indicate promising antitumor activities against various cancer cell lines, underscoring the potential of these compounds in cancer therapy. Furthermore, certain derivatives have demonstrated potent antimicrobial effects, suggesting a broad spectrum of bioactivity that could be exploited in the development of new therapeutic agents (Ling et al., 2008).
Anticonvulsant Activity
Research into urea/thiourea derivatives has also uncovered their anticonvulsant properties. These compounds have been tested in models of epilepsy, showing effectiveness in controlling seizures. This suggests a potential therapeutic use for urea derivatives in the treatment of epilepsy, contributing to the development of new anticonvulsant drugs (Thakur et al., 2017).
Inhibition of FGF Receptor-1 Tyrosine Kinase
Urea derivatives have also been investigated for their ability to inhibit the FGF receptor-1 tyrosine kinase, a target implicated in various forms of cancer. This research highlights the potential of urea derivatives as selective inhibitors that could serve as the basis for new cancer treatments focused on targeting specific growth factor receptors (Thompson et al., 2000).
特性
IUPAC Name |
1-(2-chloro-5-morpholin-4-ylsulfonylphenyl)-3-(4,5-dimethyl-1,3-thiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O4S2/c1-10-11(2)26-16(18-10)20-15(22)19-14-9-12(3-4-13(14)17)27(23,24)21-5-7-25-8-6-21/h3-4,9H,5-8H2,1-2H3,(H2,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RALXXLAEZXHWCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)NC2=C(C=CC(=C2)S(=O)(=O)N3CCOCC3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-5-morpholin-4-ylsulfonylphenyl)-3-(4,5-dimethyl-1,3-thiazol-2-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

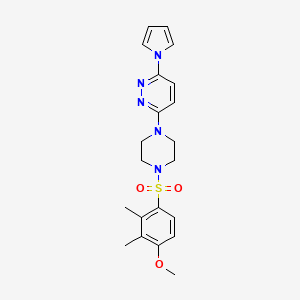
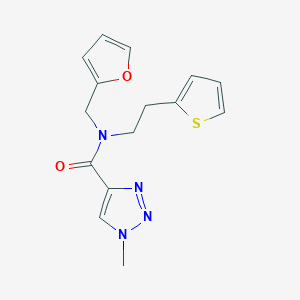
![1-[4-(Benzenesulfonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2990479.png)

![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indole-2-carboxamide](/img/structure/B2990483.png)
![N-mesityl-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2990484.png)
![N-[4-(Aminomethyl)phenyl]-2-phenylacetamide](/img/structure/B2990486.png)

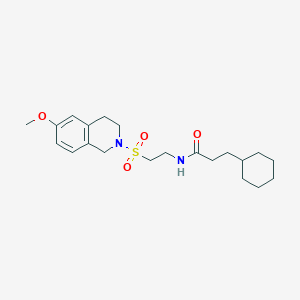

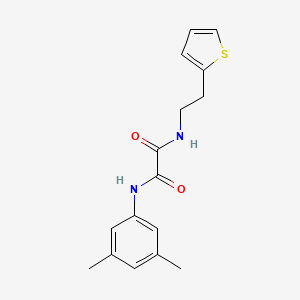
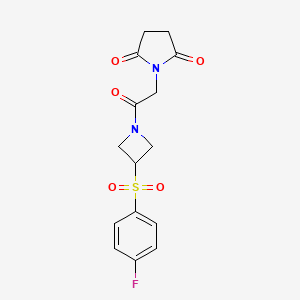
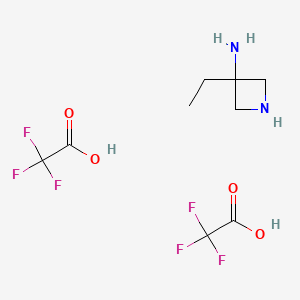
![2-(3-Methoxyphenoxy)-N-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]acetamide](/img/structure/B2990497.png)